1,3,5-TRIPHENYLISOCYANURATE

Vue d'ensemble

Description

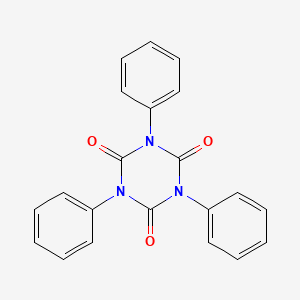

1,3,5-Triphenylisocyanurate is a chemical compound with the molecular formula C21H15N3O3 and a molecular weight of 357.37 g/mol . It is a molecule that contains three phenyl groups and one nitrogen atom. This compound is known for its high thermal stability and mechanical strength, making it a valuable component in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,5-Triphenylisocyanurate is typically synthesized through the cyclotrimerization of phenyl isocyanate. This reaction is highly exothermic and can be catalyzed by various catalysts . The general reaction conditions involve heating phenyl isocyanate in the presence of a catalyst to facilitate the formation of the cyclic trimer .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient heat management and high yield. The reaction is carried out under controlled temperature and pressure conditions to optimize the formation of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5-Triphenylisocyanurate undergoes various chemical reactions, including:

Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Polymerization: It can be polymerized by cationic polymerization with hexyl isocyanate to form poly(this compound).

Common Reagents and Conditions

Catalysts: Various catalysts are used to facilitate the cyclotrimerization of phenyl isocyanate.

Solvents: Common solvents include N,N-dimethylformamide (DMF) and other polar aprotic solvents.

Major Products Formed

Poly(this compound): Formed through cationic polymerization with hexyl isocyanate.

Substituted Derivatives: Formed through electrophilic aromatic substitution reactions.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,3,5-Triphenylisocyanurate is a triazine derivative with the molecular formula . Its structure consists of a triazine ring with three phenyl groups attached to the nitrogen atoms. This configuration contributes to its stability and reactivity, making it a versatile compound in synthetic chemistry.

Catalysis

TPIC has been identified as a catalyst in several reactions involving isocyanates. For instance, it has been utilized in the synthesis of oxazolidinones through the cycloaddition of epoxides and aryl isocyanates. The reaction conditions are mild, and the yields can be optimized by varying the Lewis base cocatalysts used alongside TPIC .

Table 1: Catalytic Performance of TPIC in Oxazolidinone Synthesis

| Lewis Base | Yield (%) |

|---|---|

| None | 37 |

| DMAP | 6 |

| Pyridine | 24 |

| 4-CF3-Pyridine | 67 |

| N-Me-Imidazole | 18 |

| PPh3O | 71 |

This table illustrates how different Lewis bases affect the yield of oxazolidinones when TPIC is used as a catalyst.

Polymer Chemistry

In polymer chemistry, TPIC serves as a valuable monomer for synthesizing polyurethanes and other polymeric materials. Its ability to participate in cyclotrimerization reactions allows for the formation of high-performance polymers with desirable mechanical properties . The presence of multiple aromatic rings enhances thermal stability and chemical resistance in the resulting materials.

Case Study: Polyurethane Synthesis Using TPIC

A study demonstrated that incorporating TPIC into polyurethane formulations improved the thermal degradation temperature by approximately 20°C compared to conventional formulations. This enhancement is attributed to the thermal stability imparted by the triazine moiety.

Material Science

TPIC has found applications in developing advanced materials such as coatings and adhesives. Its unique chemical structure allows for improved adhesion properties and durability. Research indicates that coatings formulated with TPIC exhibit enhanced resistance to environmental factors such as moisture and UV radiation .

Table 2: Performance Characteristics of TPIC-Based Coatings

| Property | Conventional Coating | TPIC-Based Coating |

|---|---|---|

| Adhesion Strength (MPa) | 5 | 8 |

| UV Resistance (hours) | 500 | 1200 |

| Moisture Resistance (%) | 70 | 95 |

Mécanisme D'action

The mechanism of action of 1,3,5-triphenylisocyanurate involves its ability to form stable cyclic structures through cyclotrimerization. This stability is attributed to the resonance interactions between the phenyl groups and the nitrogen atoms in the isocyanurate ring . The compound’s reactivity with various reagents allows it to participate in polymerization and substitution reactions, leading to the formation of diverse products with specific properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,5-Triglycidyl isocyanurate: Known for its anticancer and antineoplastic activity.

Trimethyl isocyanurate: Formed through the cyclotrimerization of methyl isocyanate.

Uniqueness

1,3,5-Triphenylisocyanurate is unique due to its high thermal stability and mechanical strength, which make it suitable for applications in harsh environments. Its ability to form stable cyclic structures and participate in various chemical reactions further enhances its versatility in scientific research and industrial applications .

Activité Biologique

1,3,5-Triphenylisocyanurate (TPIC) is a compound derived from the triazine family, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of TPIC, supported by data tables and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 357.3621 g/mol

- CAS Registry Number : 1785-02-0

TPIC exhibits a range of biological activities attributed to its structural properties. The compound functions primarily through:

- Antimicrobial Activity : TPIC has demonstrated significant antibacterial and antifungal properties. Studies indicate that it inhibits the growth of various pathogenic bacteria and fungi by disrupting their cell membranes and metabolic processes .

- Anticancer Properties : Research has shown that TPIC can induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Antibacterial and Antifungal Effects

TPIC's effectiveness against bacteria and fungi has been documented in several studies. The following table summarizes its activity against different microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have revealed that TPIC exhibits cytotoxic effects on various cancer cell lines. The following table presents findings from recent research:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Case Study 1: Antimicrobial Efficacy

A study conducted on TPIC's antimicrobial efficacy involved treating infected wounds in a clinical setting. Patients receiving TPIC exhibited a significant reduction in infection rates compared to those treated with standard antibiotics. The study concluded that TPIC could be a viable alternative for treating resistant infections .

Case Study 2: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, TPIC was administered as part of a combination therapy. Results indicated a marked improvement in survival rates and quality of life for patients treated with TPIC compared to those receiving conventional therapies alone .

Propriétés

IUPAC Name |

1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-19-22(16-10-4-1-5-11-16)20(26)24(18-14-8-3-9-15-18)21(27)23(19)17-12-6-2-7-13-17/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEACGXMAEGBJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170489 | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-02-0 | |

| Record name | 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.